molecular formula C10H18N4OS2 B2929290 1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 886938-63-2

1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2929290
CAS No.: 886938-63-2
M. Wt: 274.4
InChI Key: IXYSWNYUMDUJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C10H18N4OS2 and its molecular weight is 274.4. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea exhibits selective herbicidal activities. A study highlighted its effectiveness as a herbicide, demonstrating selective toxicity between barley (tolerant) and wheat (susceptible). This selectivity is attributed to differences in metabolic rates, specifically N-demethylation processes, which are faster in barley than in wheat. Such compounds also showed unique susceptibility patterns in cotton plants, providing insights into the mechanisms of selectivity among different plant species (Lee & Ishizuka, 1976).

Synthesis Efficiency Improvement

Efficient synthesis methods for 1,3,4-thiadiazol-2-yl urea derivatives have been developed to improve yield and reaction times. Microwave irradiation has been utilized to enhance the synthesis process from heterocyclic amino compounds, offering a more effective approach compared to conventional heating methods. This advancement in synthesis techniques contributes to the broader application and study of thiadiazolyl urea derivatives in various scientific fields (Li & Chen, 2008).

Anion Binding Properties

New research into the functionalization of molecules related to 1,3,4-thiadiazol-2-yl urea has explored their potential as anion receptors. Modifications to the molecular structure have enabled these compounds to effectively bind with various anions, highlighting their potential utility in creating more selective and efficient molecular receptors. This line of inquiry opens up new applications in chemical sensing and molecular recognition technologies (Marcos et al., 2014).

Medicinal Chemistry Applications

While specifically excluding information related to drug use, dosage, and side effects as requested, it's notable that compounds with similar structural frameworks to this compound have been investigated for various biological activities. This includes exploration into their role as ligands in asymmetric catalysis and potential as inhibitors in medicinal chemistry research. Such studies underscore the chemical versatility and potential utility of thiadiazolyl ureas in developing new therapeutics and chemical tools (Getlik et al., 2012).

Properties

IUPAC Name

1-tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h5-6H2,1-4H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYSWNYUMDUJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.